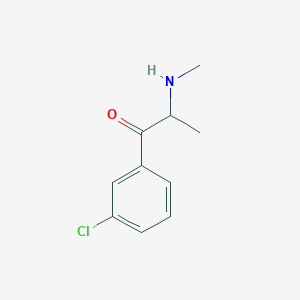

3-Chloromethcathinone

描述

属性

CAS 编号 |

1049677-59-9 |

|---|---|

分子式 |

C10H12ClNO |

分子量 |

197.66 |

IUPAC 名称 |

1-(3-chlorophenyl)-2-(methylamino)propan-1-one |

InChI |

InChI=1S/C10H12ClNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,12H,1-2H3 |

InChI 键 |

VOEFELLSAAJCHJ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC |

规范 SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC |

其他CAS编号 |

1049677-59-9 |

Pictograms |

Irritant |

序列 |

A |

产品来源 |

United States |

Foundational & Exploratory

Chemical and physical properties of 3-Chloromethcathinone hydrochloride

An In-depth Technical Guide on the Chemical and Physical Properties of 3-Chloromethcathinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone (B1664624) class.[1] It is structurally related to methcathinone (B1676376) and features a chlorine atom at the meta-position of the phenyl ring.[2] First identified in 2014, 3-CMC has been predominantly found on the recreational drug market, particularly in Europe.[1][3] As with other synthetic cathinones, it is typically produced as a hydrochloride salt to enhance stability and solubility.[4] This document provides a comprehensive overview of the chemical and physical properties of this compound hydrochloride, along with experimental protocols for its synthesis and analysis, and a discussion of its primary mechanism of action.

Chemical and Physical Properties

This compound hydrochloride is a chiral molecule, existing as (R) and (S) enantiomers.[5] It is typically encountered as a racemic mixture.[5] The hydrochloride salt is the most common form due to its increased stability and water solubility compared to the free base.[4]

Identification and Nomenclature

| Property | Value |

| IUPAC Name | 1-(3-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride[6] |

| Synonyms | 3-CMC, Clophedrone, Metaclephedrone[1][3] |

| CAS Number | 1607439-32-6[1][6][7] |

| Molecular Formula | C₁₀H₁₂ClNO · HCl[6][8] |

| InChI Key | QXEPSICDXPPHTO-UHFFFAOYSA-N[3][6] |

Physicochemical Characteristics

| Property | Value |

| Molecular Weight | 234.12 g/mol [9][10] |

| Appearance | White powder, small white crystals, or grey solid[3][5][9] |

| Melting Point | 181-183°C or 193°C (variations reported)[3][4][9] |

| Solubility | Readily soluble in water.[4] Soluble in PBS (pH 7.2) at ≥10 mg/ml.[6] Slightly soluble in DMSO and ethanol (B145695) (0.1-1 mg/ml).[6] Also soluble in methanol (B129727) and chloroform.[5] |

| Stability | The hydrochloride salt is more stable than the free base. Unstable in biological samples like blood and urine, where it degrades to dehydro-3-CMC.[5] |

Experimental Protocols

Synthesis of this compound Hydrochloride

The most common synthesis route for 3-CMC is a two-step process starting from 3-chloropropiophenone.[1][5]

Step 1: α-Bromination of 3-Chloropropiophenone The synthesis begins with the α-bromination of 1-(3-chlorophenyl)-1-propanone. This reaction introduces a bromine atom at the alpha position to the carbonyl group, yielding the intermediate 2-bromo-1-(3-chlorophenyl)propan-1-one.[1][5]

Step 2: Nucleophilic Substitution with Methylamine (B109427) The α-bromoketone intermediate is then reacted with methylamine.[1][5] The methylamine acts as a nucleophile, displacing the bromide ion to form the 3-CMC free base.[1] Due to the general instability of cathinones in their free base form, the product is subsequently treated with hydrochloric acid (HCl) to form the more stable hydrochloride salt, which can then be isolated and purified.[1][5]

Caption: Synthesis of this compound HCl.

Analytical Characterization

The identification and quantification of 3-CMC hydrochloride are typically performed using a combination of chromatographic and spectroscopic techniques.[5]

Protocol for Analysis:

-

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is often base-extracted and diluted in a suitable solvent like chloroform.[11] For Nuclear Magnetic Resonance (NMR), the sample is dissolved in a deuterated solvent such as DMSO-d6.[11]

-

Chromatographic Separation: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to separate 3-CMC from other substances in a sample.[5] It is important to use methods that can distinguish 3-CMC from its positional isomers, 2-CMC and 4-CMC, as they may have similar retention times and mass spectra.[5]

-

Spectroscopic Identification:

-

Mass Spectrometry (MS): Following GC separation, MS is used to identify the compound based on its mass-to-charge ratio and fragmentation pattern.[5]

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to elucidate the precise chemical structure of the molecule.[5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique provides information about the functional groups present in the molecule.[5]

-

Caption: General analytical workflow for 3-CMC HCl.

Pharmacology and Mechanism of Action

Pharmacodynamics

The primary mechanism of action for 3-CMC, like other synthetic cathinones, involves the modulation of monoamine neurotransmitter systems.[12] It acts as a releasing agent and reuptake inhibitor at the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.[5][12] This interaction leads to an increased concentration of these neurotransmitters in the synaptic cleft, resulting in its stimulant effects on the central nervous system.[12] The effects are reported to be similar to those of mephedrone (B570743) and, to a lesser extent, MDMA and cocaine. Studies in mice have shown that 3-CMC increases spontaneous locomotor activity.[6][8]

Caption: 3-CMC's interaction with monoamine transporters.

Conclusion

This compound hydrochloride is a synthetic cathinone with well-defined chemical properties. Its synthesis is achievable through established chemical reactions, and its analysis relies on standard forensic and chemical laboratory techniques. The hydrochloride salt is the preferred form for research and handling due to its superior stability and solubility. Its primary pharmacological action as a monoamine transporter modulator underscores its classification as a central nervous system stimulant. This guide provides foundational technical information for professionals engaged in research, forensic analysis, and the development of therapeutics related to this class of compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (hydrochloride) - Analytical Standards - CAT N°: 17394 [bertin-bioreagent.com]

- 3. drugsandalcohol.ie [drugsandalcohol.ie]

- 4. euda.europa.eu [euda.europa.eu]

- 5. cdn.who.int [cdn.who.int]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]

- 8. caymanchem.com [caymanchem.com]

- 9. Buy this compound hydrochloride | 1607439-32-6 [smolecule.com]

- 10. This compound Hydrochloride | 1607439-32-6 [chemicalbook.com]

- 11. swgdrug.org [swgdrug.org]

- 12. This compound - Wikiwand [wikiwand.com]

An In-Depth Technical Guide to the Mechanism of Action of 3-Chloromethcathinone on Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloromethcathinone (3-CMC), a synthetic cathinone (B1664624) derivative, has emerged as a widely studied psychoactive substance due to its significant stimulant effects. This technical guide provides a comprehensive analysis of the core mechanism of action of 3-CMC, focusing on its interaction with the monoamine transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). This document summarizes the available quantitative data on the binding affinity, uptake inhibition, and neurotransmitter-releasing properties of 3-CMC. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of these workflows and the compound's functional mechanism. This guide is intended to serve as a critical resource for researchers and professionals engaged in neuropharmacology and drug development.

Introduction

This compound (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone class.[1][2] Structurally, it is a substituted cathinone, closely related to other compounds such as mephedrone (B570743) (4-MMC) and 3-MMC.[2] The primary mechanism of action for synthetic cathinones involves the modulation of monoamine neurotransmitter systems.[3] These compounds interact with the plasma membrane transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), which are responsible for the reuptake of these neurotransmitters from the synaptic cleft.[2][3] By modulating the function of these transporters, 3-CMC increases the extracellular concentrations of dopamine, serotonin, and norepinephrine, leading to its characteristic psychostimulant effects.[2]

Core Mechanism of Action at Monoamine Transporters

3-CMC exhibits a dual mechanism of action at monoamine transporters, functioning as both a reuptake inhibitor and a releasing agent.[4] This dual action results in a robust increase in synaptic monoamine concentrations.

-

Reuptake Inhibition: Similar to cocaine, 3-CMC can bind to the outward-facing conformation of the monoamine transporters, physically blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft. This action prolongs the presence of the neurotransmitters in the synapse, thereby enhancing their signaling.

-

Neurotransmitter Release: Like amphetamine, 3-CMC can also serve as a substrate for the monoamine transporters. It is transported into the presynaptic neuron, where it disrupts the vesicular storage of monoamines and promotes their reverse transport through the transporters into the synaptic cleft. This process, known as efflux, further increases the extracellular concentration of these neurotransmitters.

The following diagram illustrates the dual mechanism of action of 3-CMC at a representative monoamine synapse.

Quantitative Pharmacological Data

The potency and selectivity of 3-CMC for the different monoamine transporters have been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the scientific literature.

Table 1: Monoamine Transporter Binding Affinity (Ki) of 3-CMC

| Transporter | Ki (nM) | Reference |

| DAT | Data not available | |

| SERT | Data not available | |

| NET | Data not available |

Table 2: Monoamine Transporter Uptake Inhibition (IC50) of 3-CMC

| Transporter | IC50 (nM) | Reference |

| DAT | Data not available | |

| SERT | Data not available | |

| NET | Data not available |

Note: While it is established that 3-CMC inhibits monoamine uptake, specific IC50 values from peer-reviewed studies are not consistently reported. The compound is often characterized more by its releasing effects.

Table 3: Monoamine Neurotransmitter Release (EC50) of 3-CMC

| Neurotransmitter | EC50 (nM) | Reference |

| Dopamine (DA) | ~50 | [5] |

| Serotonin (5-HT) | 410 ± 36 | [5][6] |

| Norepinephrine (NE) | Data not available | [5][6] |

Note: The available data indicates that 3-CMC is a more potent releaser of dopamine than serotonin.[5][6]

Detailed Experimental Protocols

The characterization of 3-CMC's interaction with monoamine transporters relies on a suite of established in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

References

A Technical Guide to the Pharmacological Profile of 3-Chloromethcathinone (3-CMC) and the Imperative for Enantioselective Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic cathinone (B1664624) and new psychoactive substance (NPS) that has emerged on the global drug market. As a substituted cathinone, it is structurally related to compounds like mephedrone (B570743) and methcathinone, and it exerts its primary effects as a psychostimulant. Chemically, 3-CMC possesses a chiral center, resulting in two enantiomeric forms: (R)-3-CMC and (S)-3-CMC. It is typically encountered as a racemic mixture. This technical guide provides a comprehensive overview of the known pharmacological properties of 3-CMC, details key experimental protocols for its analysis, and underscores the critical gap in knowledge regarding the specific pharmacological profiles of its individual enantiomers. While data on racemic 3-CMC points to its action as a monoamine transporter agent, the full understanding of its effects and toxicity is incomplete without a thorough enantioselective investigation.

Introduction

This compound (1-(3-chlorophenyl)-2-(methylamino)propan-1-one) is a synthetic stimulant of the cathinone class.[1] First identified on the European drug market in 2014, its use and seizures have increased, particularly as a replacement for other controlled psychostimulants like 4-CMC (clephedrone).[2] Like other synthetic cathinones, 3-CMC mimics the effects of classic stimulants by interacting with the brain's monoaminergic systems.[3]

The molecule contains a stereocenter at the alpha-carbon relative to the carbonyl group, leading to the existence of (R)- and (S)-enantiomers (Figure 1). While forensic analysis suggests 3-CMC is most commonly available as a racemic mixture, there is a significant lack of information on the specific pharmacological activities of each enantiomer.[4] This is a critical knowledge gap, as studies on related cathinones have demonstrated that enantiomers can possess markedly different potencies, selectivities, and overall pharmacological effects.[5]

Figure 1: Chemical Structure of (R)- and (S)-3-Chloromethcathinone Diagram illustrating the two enantiomeric forms of 3-CMC.

graph TD {

graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12];

node [shape=none, fontname="Arial", fontsize=12];

edge [color="#202124"];

}

Protocol: Neurotransmitter Release Assay

This protocol determines if a compound acts as a substrate (releaser) for monoamine transporters.

Objective: To determine the EC₅₀ values of 3-CMC enantiomers for inducing release from cells preloaded with radiolabeled neurotransmitters.

Materials:

-

Same cell lines and culture reagents as the uptake assay.

-

Superfusion apparatus (e.g., Brandel Suprafusion 2500).

-

Radiolabeled substrates for preloading.

-

Krebs-HEPES buffer.

Procedure:

-

Cell Preparation: Harvest cultured cells and centrifuge to form a pellet.

-

Preloading: Resuspend cells in buffer and incubate with a high concentration of the appropriate radiolabeled neurotransmitter (e.g., 120 nM [³H]DA) for 15-30 minutes to load the cells.[2]

-

Superfusion Setup: Centrifuge the loaded cells, resuspend, and add them to the superfusion chambers.

-

Basal Release: Perfuse the cells with buffer at a constant rate (e.g., 0.8 mL/min) and collect fractions at regular intervals (e.g., every 5 minutes) to establish a stable baseline of neurotransmitter efflux.

-

Drug Application: Switch the perfusion buffer to one containing increasing concentrations of the test compound (3-CMC enantiomers). Continue to collect fractions.

-

Washout: Switch back to the drug-free buffer to wash out the compound.

-

Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

-

Data Analysis: Express release as a percentage of the total radioactivity in the cells. Plot the peak release against the log concentration of the test compound to determine the EC₅₀ value for release.

Protocol: Chiral Separation of 3-CMC Enantiomers

This protocol is essential for obtaining enantiomerically pure samples for pharmacological testing and for analyzing the enantiomeric composition of seized materials.

Objective: To separate and quantify the (R)- and (S)-enantiomers of 3-CMC from a racemic mixture.

Method 1: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP)

Instrumentation:

-

HPLC system with UV detector.

-

Chiral column (e.g., polysaccharide-based CSP like Lux® AMP).[6]

Procedure:

-

Sample Preparation: Dissolve the racemic 3-CMC sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Method Development:

-

Mobile Phase Screening: Start with a common mobile phase for normal-phase chromatography, such as n-Hexane/2-Propanol/Trifluoroacetic Acid.[7]

-

Optimization: Adjust the ratio of the solvents to optimize the resolution and retention time of the enantiomeric peaks.

-

Detection: Set the UV detector to a wavelength where 3-CMC has strong absorbance (e.g., ~210 nm).

-

Analysis: Inject the sample onto the chiral column and record the chromatogram. The two enantiomers should appear as two distinct, well-resolved peaks.

-

Quantification: Use the peak areas to determine the relative proportion of each enantiomer in the mixture.

Workflow: Chiral Separation by HPLC-CSP

A flowchart illustrating the process for separating enantiomers.

Visualization of Mechanism of Action

The primary pharmacodynamic effect of 3-CMC is the elevation of synaptic monoamine levels. The following diagram illustrates this proposed mechanism at a presynaptic neuron.

Mechanism: 3-CMC at the Synaptic Terminal

3-CMC blocks reuptake and promotes efflux of monoamines.

Conclusion and Future Directions

This compound is a psychostimulant that primarily acts as a substrate-type releaser at dopamine, serotonin, and norepinephrine (B1679862) transporters. While this general mechanism is understood for the racemic mixture, the pharmacological profile is critically incomplete without data on the individual (R)- and (S)-enantiomers. Experience with other synthetic cathinones strongly suggests that the enantiomers of 3-CMC will exhibit different pharmacological and toxicological properties.

Future research must prioritize the following:

-

Chiral Synthesis and Separation: Development of methods to obtain pure (R)- and (S)-3-CMC for pharmacological testing.

-

Enantioselective Pharmacodynamics: Comprehensive in vitro profiling of each enantiomer at DAT, SERT, and NET to determine their respective potencies and selectivities as uptake inhibitors and releasers.

-

In Vivo Studies: Preclinical studies in animal models to assess the behavioral effects (e.g., locomotor activity, abuse liability) of each enantiomer.

-

Metabolic and Toxicological Profiling: Investigation of the enantioselective metabolism and cytotoxicity of 3-CMC.

Addressing these research areas is essential for a complete scientific understanding of 3-CMC and for providing a sound basis for public health risk assessment and regulatory decisions.

References

- 1. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]

- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. euda.europa.eu [euda.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. cdn.who.int [cdn.who.int]

- 7. benchchem.com [benchchem.com]

In Vitro Metabolism of 3-Chloromethcathinone (3-CMC) in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of 3-Chloromethcathinone (3-CMC), a synthetic cathinone (B1664624), with a specific focus on studies utilizing human liver microsomes (HLMs). This document synthesizes current knowledge on metabolic pathways, presents available data, and outlines detailed experimental protocols relevant to the field.

Introduction: The Metabolic Fate of 3-CMC

This compound (3-CMC), also known as clophedrone, is a new psychoactive substance (NPS) of the cathinone class. Understanding its metabolic fate is crucial for assessing its pharmacokinetic profile, potential for drug-drug interactions, and toxicological risk. In vitro models, particularly human liver microsomes, are indispensable tools for this purpose as they contain a high concentration of Cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism for a vast number of xenobiotics.[1]

Studies have shown that the primary metabolic transformations for 3-CMC in human liver microsomes involve modifications of the β-keto group and the N-methyl group.[2][3] These reactions lead to the formation of several key metabolites, making the parent compound less active and more water-soluble for eventual excretion.

Metabolic Pathways of 3-CMC

The metabolism of 3-CMC in HLMs is characterized by two major Phase I reactions: ketoreduction and N-demethylation .[2][3]

-

Ketoreduction: The ketone group on the β-carbon of the propane (B168953) chain is reduced to a secondary alcohol, forming dihydro-3-CMC (also known as 3-chloro-methcathanol).

-

N-demethylation: The methyl group is removed from the nitrogen atom, resulting in the primary amine metabolite, N-desmethyl-3-CMC (or 3-chlorocathinone).

A subsequent combination of these pathways can also occur, where the N-desmethylated metabolite undergoes ketoreduction to form dihydro-N-desmethyl-3-CMC .[4][5] These transformations are illustrated in the metabolic scheme below.

Quantitative Metabolic Data

While the metabolic pathways have been qualitatively described, there is a notable absence of published enzyme kinetic data for 3-CMC in human liver microsomes. As of late 2025, comprehensive studies detailing Michaelis-Menten constants (Km), maximum reaction velocities (Vmax), or calculated intrinsic clearance (CLint) values are not available in peer-reviewed literature.

However, semi-quantitative data describing the formation of metabolites over time has been published. The study by Lopes et al. (2023) provides the relative abundance of the main Phase I metabolites after incubating 3-CMC with HLMs.[2] This data offers insight into the relative rates of formation for each metabolic pathway.

| Incubation Time (minutes) | 3-CMC (% Remaining) | Dihydro-3-CMC (Relative Abundance %) | N-desmethyl-3-CMC (Relative Abundance %) |

| 0 | 100 | 0 | 0 |

| 5 | ~95 | ~2 | ~3 |

| 15 | ~85 | ~5 | ~10 |

| 30 | ~70 | ~8 | ~22 |

| 60 | ~50 | ~12 | ~38 |

| 120 | ~25 | ~15 | ~60 |

Table 1: Estimated metabolic stability of 3-CMC and relative abundance of its major metabolites in human liver microsomes over a 120-minute incubation period. Data is approximated from graphical representations in Lopes et al. (2023).[2]

Detailed Experimental Protocols

This section outlines a representative protocol for assessing the metabolic stability and identifying metabolites of 3-CMC using pooled human liver microsomes. The protocol is synthesized from established methodologies for HLM assays and specific details from studies on synthetic cathinones.[2]

Experimental Workflow Diagram

The overall workflow for an in vitro HLM metabolism study is depicted below.

Materials and Reagents

-

This compound (3-CMC): Analytical standard

-

Pooled Human Liver Microsomes (HLMs): From a reputable supplier (e.g., Corning, BioIVT), stored at -80°C

-

Potassium Phosphate (B84403) Buffer: 100 mM, pH 7.4

-

NADPH Regenerating System Solution (or NADPH):

-

Solution A: NADP+ and Glucose-6-phosphate in buffer

-

Solution B: Glucose-6-phosphate dehydrogenase in buffer

-

Alternatively, a 20 mM stock solution of NADPH in buffer

-

-

Acetonitrile (ACN): LC-MS grade, chilled

-

Internal Standard (IS): A structurally similar compound not expected to be in the sample, e.g., Reserpine or a deuterated analog of 3-CMC.

-

Water and Formic Acid: LC-MS grade

Incubation Procedure

-

Thaw Microsomes: Thaw the vial of pooled HLMs rapidly in a 37°C water bath and immediately place on ice. Dilute with phosphate buffer to a working concentration of 2 mg/mL.

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixture (total volume can be scaled, e.g., 200 µL). For each time point, combine:

-

Phosphate Buffer (100 mM, pH 7.4)

-

HLM suspension (final concentration 0.5 - 1.0 mg/mL)

-

3-CMC stock solution (final concentration 1-10 µM)

-

-

Pre-incubation: Pre-incubate the mixtures for 5 minutes in a shaking water bath at 37°C to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (or NADPH stock solution) to a final concentration of 1 mM. The T=0 time point aliquot should be taken immediately before or after this step and quenched instantly.

-

Incubation and Sampling: Incubate the tubes at 37°C with gentle agitation. At specified time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL).

-

Quench Reaction: Immediately terminate the reaction by adding the aliquot to a tube containing a fixed volume (e.g., 100 µL) of ice-cold acetonitrile fortified with the internal standard. This step precipitates the microsomal proteins.

-

Sample Processing: Vortex the quenched samples vigorously for 1 minute. Centrifuge at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.[2]

-

Sample Collection: Carefully transfer the supernatant to a new vial or a 96-well plate for analysis.

Analytical Method: LC-HRMS/MS

Liquid chromatography coupled with high-resolution tandem mass spectrometry is the method of choice for identifying and quantifying 3-CMC and its metabolites.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm).[6]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.

-

Gradient: A typical gradient would start at low %B, ramp up to a high %B to elute compounds, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full scan for metabolite discovery and data-dependent MS/MS (dd-MS2) for structural elucidation. For quantification, Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) would be used if standards are available.

-

Key Ions: Monitor for the protonated molecules [M+H]+ of 3-CMC and its expected metabolites (e.g., dihydro-3-CMC, N-desmethyl-3-CMC).

-

Conclusion and Future Directions

The in vitro metabolism of 3-CMC in human liver microsomes is primarily driven by ketoreduction and N-demethylation. While these pathways and their resulting metabolites have been identified, a significant gap exists in the public domain regarding the quantitative enzyme kinetics of these biotransformations.

For drug development professionals and toxicologists, the lack of Km, Vmax, and CLint data prevents accurate prediction of in vivo hepatic clearance and the potential for CYP-mediated drug-drug interactions. Future research should prioritize conducting comprehensive enzyme kinetic studies to fill this knowledge gap. Such data is essential for building robust pharmacokinetic models and performing meaningful risk assessments for this widely available new psychoactive substance.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism study of 3‐chloromethcathinone (3‐CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. europeanreview.org [europeanreview.org]

The Neurochemical Impact of 3-Chloromethcathinone on Dopaminergic and Serotonergic Systems: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloromethcathinone (3-CMC), a synthetic cathinone (B1664624), has emerged as a widely abused psychoactive substance. Its stimulant and empathogenic effects are primarily attributed to its interaction with monoamine transporters. This technical guide provides a comprehensive analysis of the neurochemical effects of 3-CMC on the dopamine (B1211576) and serotonin (B10506) systems. It consolidates quantitative data from in vitro and in vivo studies, details key experimental protocols for assessing its pharmacological profile, and visualizes the proposed mechanisms of action and experimental workflows through signaling pathway diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

This compound (3-CMC), also known as clophedrone, is a substituted cathinone that acts as a potent releaser and reuptake inhibitor of monoamine neurotransmitters.[1][2] Its primary targets are the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET).[3][4] The interaction of 3-CMC with these transporters leads to an increase in the extracellular concentrations of dopamine and serotonin, resulting in its characteristic psychostimulant effects.[1][4] Understanding the precise neurochemical mechanisms of 3-CMC is crucial for elucidating its pharmacological and toxicological profile, as well as for developing potential therapeutic interventions for its abuse.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of 3-CMC at the human dopamine and serotonin transporters. The data are presented as the half-maximal inhibitory concentration (IC50) for reuptake inhibition and the half-maximal effective concentration (EC50) for neurotransmitter release.

Table 1: In Vitro Potency of 3-CMC at Monoamine Transporters

| Transporter | Assay Type | Parameter | Value (nM) |

| Dopamine Transporter (DAT) | Reuptake Inhibition | IC50 | 342 |

| Release | EC50 | 26 | |

| Serotonin Transporter (SERT) | Reuptake Inhibition | IC50 | 1194 |

| Release | EC50 | 211 |

Note: Data compiled from various in vitro studies on rat brain synaptosomes and HEK cells expressing human transporters.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurochemical effects of 3-CMC.

Radioligand Binding Assay for DAT and SERT

This assay determines the binding affinity (Ki) of 3-CMC for the dopamine and serotonin transporters.

-

Objective: To determine the Ki of 3-CMC at hDAT and hSERT.

-

Materials:

-

HEK-293 cells stably expressing human DAT (hDAT) or human SERT (hSERT).

-

Radioligands: [³H]WIN 35,428 for hDAT and [³H]Citalopram for hSERT.

-

Non-specific binding competitors: Nomifensine (for hDAT) and Citalopram (for hSERT).

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.

-

Scintillation fluid.

-

96-well plates.

-

Filter mats.

-

-

Procedure:

-

Membrane Preparation: Homogenize hDAT or hSERT expressing HEK-293 cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding).

-

50 µL of a high concentration of the respective non-specific competitor (e.g., 10 µM Nomifensine or 10 µM Citalopram) for non-specific binding wells.

-

50 µL of varying concentrations of 3-CMC for competition wells.

-

-

Add 150 µL of the membrane preparation to each well.

-

Add 50 µL of the respective radioligand at a concentration near its Kd value.

-

Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 3-CMC from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Synaptosomal Monoamine Release Assay

This assay measures the ability of 3-CMC to induce the release of dopamine and serotonin from isolated nerve terminals (synaptosomes).

-

Objective: To determine the EC50 of 3-CMC for inducing dopamine and serotonin release.

-

Materials:

-

Rat striatal tissue.

-

Sucrose (B13894) buffer (0.32 M).

-

Krebs-Ringer buffer.

-

Radiolabeled neurotransmitters: [³H]dopamine and [³H]serotonin.

-

Perfusion system with fraction collector.

-

Scintillation fluid.

-

-

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

Radiolabeling: Incubate the synaptosomes with [³H]dopamine or [³H]serotonin for 30 minutes at 37°C to allow for uptake of the radiolabel.

-

Superfusion: Transfer the radiolabeled synaptosomes to a superfusion chamber. Continuously perfuse with Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) and collect fractions at regular intervals (e.g., 2 minutes).

-

Drug Application: After establishing a stable baseline of radioactivity release, switch to a perfusion buffer containing varying concentrations of 3-CMC.

-

Scintillation Counting: Add scintillation fluid to each collected fraction and measure the radioactivity.

-

-

Data Analysis: Express the amount of neurotransmitter release as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 value from the concentration-response curve.

In Vivo Microdialysis

This technique measures the extracellular concentrations of dopamine and serotonin in the brain of a living animal following administration of 3-CMC.

-

Objective: To determine the effect of 3-CMC on extracellular dopamine and serotonin levels in the rat striatum.

-

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

-

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a microdialysis probe into the striatum.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Perfusion: On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) to establish a stable baseline of dopamine and serotonin levels.

-

Drug Administration: Administer 3-CMC to the animal (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples for several hours post-administration.

-

Neurochemical Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ED.

-

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the time course of the effect.

Mechanism of Action and Signaling Pathways

3-CMC exerts its effects by directly interacting with DAT and SERT. It acts as both a reuptake inhibitor and a releasing agent.

-

Reuptake Inhibition: 3-CMC binds to the outward-facing conformation of DAT and SERT, preventing the re-uptake of dopamine and serotonin from the synaptic cleft into the presynaptic neuron.[4]

-

Neurotransmitter Release: 3-CMC is also a substrate for these transporters and is transported into the presynaptic terminal. Once inside, it disrupts the vesicular storage of dopamine and serotonin and promotes their non-exocytotic release into the synapse through a process known as transporter-mediated efflux.[2]

The resulting increase in synaptic dopamine and serotonin concentrations leads to enhanced activation of postsynaptic dopamine (D1- and D2-like) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors, initiating downstream signaling cascades.

References

- 1. benchchem.com [benchchem.com]

- 2. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection and Quantification of 3-Chloromethcathinone (3-CMC) in Biological Samples

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC), a synthetic cathinone (B1664624) and popular new psychoactive substance (NPS), poses significant challenges for forensic and clinical toxicology. Its increasing prevalence and association with adverse health events necessitate robust and reliable analytical methods for its detection and quantification in biological matrices. These application notes provide detailed protocols for the analysis of 3-CMC in blood and urine using state-of-the-art chromatographic and mass spectrometric techniques.

A critical consideration in the analysis of 3-CMC is its inherent instability in biological samples. Studies have shown that 3-CMC can degrade over time, potentially leading to false-negative results.[1] Therefore, proper sample handling and storage, such as acidification and low-temperature storage, are crucial for maintaining the integrity of the analyte.[1] Furthermore, the identification and monitoring of stable metabolites, such as dihydro-3-CMC, can serve as valuable biomarkers for 3-CMC consumption, even when the parent compound is no longer detectable.[1]

This document outlines two primary methodologies: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-CMC in whole blood, and a Gas Chromatography-Mass Spectrometry (GC-MS) method adapted for the detection and quantification of 3-CMC in urine.

Quantitative Data Summary

The following tables summarize the validation parameters for the analytical methods described herein, providing a clear comparison of their performance characteristics.

Table 1: LC-MS/MS Method Validation Parameters for 3-CMC in Whole Blood

| Validation Parameter | Result |

| Limit of Detection (LOD) | 10 ng/mL |

| Limit of Quantification (LOQ) | 50 ng/mL |

| Calibration Curve Range | 50 - 2,500 ng/mL |

| Coefficient of Determination (R²) | 0.9919 |

| Accuracy (% Bias) | -19.9% to 7.3% |

| Precision (% RSD) | 7% to 10% |

Data sourced from Romańczuk et al. (2023).

Table 2: Adapted GC-MS Method Performance for Synthetic Cathinones in Urine (Representative)

| Validation Parameter | Representative Result |

| Limit of Detection (LOD) | 2.0 ng/mL |

| Limit of Quantification (LOQ) | 25.0 ng/mL |

| Calibration Curve Range | 25 - 200 ng/mL |

| Coefficient of Determination (r) | >0.99 |

| Recovery | 98.4% - 105.7% |

| Precision (Intra- and Inter-day CV) | < 6.0% |

Data adapted from a method for other synthetic cathinones and is for illustrative purposes.[2]

Experimental Protocols

Protocol 1: Quantification of 3-CMC in Whole Blood by LC-MS/MS

This protocol is based on the validated method described by Romańczuk et al. (2023) for the determination of 3-CMC in blood samples.[3]

1. Sample Preparation (Protein Precipitation)

-

To 1 mL of whole blood, add a suitable internal standard (e.g., 3-CMC-d5).

-

Add 3 mL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1200 Series HPLC system or equivalent.

-

Mass Spectrometer: Agilent 6410 Triple Quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.[3]

-

Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate 3-CMC from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

ESI Source Parameters: [3]

-

Vaporizing Temperature: 350°C

-

Nebulizing Gas Pressure: 40 psi

-

Drying Gas Flow: 9 L/min

-

Capillary Potential: 3.5 kV

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-CMC: Precursor ion m/z 198.1 → Product ions (quantifier and qualifier)

-

Internal Standard: Appropriate transitions for the deuterated analog.

-

3. Method Validation

The method should be validated according to established guidelines, assessing parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability.[3]

Protocol 2: Detection and Quantification of 3-CMC in Urine by GC-MS (Adapted Method)

This protocol is adapted from established methods for the analysis of synthetic cathinones in urine.[2][4] Derivatization is often required to improve the chromatographic properties of cathinones for GC-MS analysis.

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

-

To 2 mL of urine, add a suitable internal standard (e.g., 3-CMC-d5).

-

Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

-

Condition the cartridge with methanol (B129727) and water.

-

Load the sample.

-

Wash the cartridge with a weak acidic buffer and methanol.

-

Elute the analyte with a basic organic solvent mixture.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Derivatize the residue with a suitable agent, such as heptafluorobutyric anhydride (B1165640) (HFBA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), by heating at 70°C for 30 minutes.

-

After cooling, the sample is ready for injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A programmed temperature ramp to separate the analytes of interest (e.g., start at 100°C, ramp to 300°C).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Monitored Ions: Select characteristic ions for the derivatized 3-CMC and the internal standard.

Visualized Workflows

Caption: LC-MS/MS workflow for 3-CMC in blood.

Caption: GC-MS workflow for 3-CMC in urine.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Qualitative and Quantitative Analysis of Cathinones in Human Urine by SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

Application Note: Identification of 3-Chloromethcathinone (3-CMC) in Seized Materials by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic cathinone (B1664624) that has emerged as a new psychoactive substance (NPS).[1] Structurally similar to other methcathinone (B1676376) derivatives like mephedrone (B570743) (4-MMC) and 3-MMC, 3-CMC poses a significant challenge to forensic laboratories and law enforcement agencies.[1] Accurate and reliable analytical methods are crucial for the unambiguous identification of 3-CMC in seized materials to support both forensic investigations and public health responses. This application note provides a detailed protocol for the identification of 3-CMC using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique in forensic drug analysis. The methodology is based on established and validated protocols, ensuring a high degree of confidence in the results. A critical consideration in the analysis of 3-CMC is its potential for co-elution and similar fragmentation patterns with its positional isomers, 2-CMC and 4-CMC, which necessitates the use of a validated and specific analytical method.[2]

Experimental Protocol

This protocol outlines the necessary steps for the analysis of 3-CMC in seized materials, from sample preparation to data interpretation.

Materials and Reagents

-

This compound (3-CMC) analytical standard

-

Chloroform (B151607) (CHCl₃), analytical grade

-

Methanol (CH₃OH), analytical grade

-

Sodium Hydroxide (NaOH) solution (e.g., 1M)

-

Deionized water

-

Glass vials with screw caps

-

Pipettes and pipette tips

-

Vortex mixer

-

Centrifuge

Sample Preparation

-

Homogenization: Ensure the seized material is homogenous. If the sample is in tablet or crystalline form, it should be crushed into a fine powder.

-

Extraction:

-

Accurately weigh approximately 2 mg of the homogenized seized material into a glass vial.

-

Add 1 mL of deionized water to the vial and vortex to dissolve the sample.

-

Alkalinize the solution by adding a suitable amount of NaOH solution to precipitate the free base of 3-CMC.

-

Add 1 mL of chloroform to the vial.

-

Vortex the mixture vigorously for 1 minute to extract the 3-CMC free base into the organic layer.

-

Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

-

Sample for Analysis: Carefully transfer the chloroform (bottom) layer into a clean GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are based on a validated method for the analysis of 3-CMC.[3]

| Parameter | Setting |

| Gas Chromatograph | Agilent Gas Chromatograph (or equivalent) with MS detector |

| Column | HP-5 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split Ratio = 25:1) |

| Oven Program | Initial temperature: 100°C, hold for 1.0 min |

| Ramp to 280°C at 12°C/min | |

| Hold at 280°C for 9.0 min | |

| MSD Transfer Line | 280°C |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Acquisition Mode | Scan |

| Mass Scan Range | 30-550 amu |

Data Presentation

The identification of 3-CMC is confirmed by comparing the retention time and the mass spectrum of the analyte in the seized material with that of a certified reference standard analyzed under the same conditions.

Retention Time

Under the specified GC-MS conditions, the expected retention time for this compound is approximately 7.066 minutes .[3]

Mass Spectrum Fragmentation

The mass spectrum of 3-CMC exhibits a characteristic fragmentation pattern. The key mass-to-charge ratios (m/z) and their relative intensities are summarized in the table below. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 58 | 100 | [C₃H₈N]⁺ |

| 139/141 | ~30 / ~10 | [C₇H₄ClO]⁺ |

| 197/199 | ~5 / ~1.5 | [M]⁺ (Molecular Ion) |

Note: The presence of chlorine results in an isotopic pattern for chlorine-containing fragments, with the M+2 peak (e.g., m/z 141 and 199) having an intensity of approximately one-third of the M peak (e.g., m/z 139 and 197).

Experimental Workflow

The following diagram illustrates the logical workflow for the identification of 3-CMC in seized materials.

Caption: Workflow for the GC-MS identification of 3-CMC in seized materials.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and robust method for the identification of this compound in seized materials. Adherence to the specified sample preparation procedures and instrumental parameters is essential for obtaining accurate and reproducible results. The comparison of both retention time and mass spectral data with a certified reference standard allows for the confident identification of 3-CMC, aiding forensic investigations and contributing to the monitoring of new psychoactive substances. Due to the existence of positional isomers, it is recommended to confirm the identification with orthogonal analytical techniques when necessary.

References

LC-MS/MS method for quantifying 3-Chloromethcathinone in blood and urine

An LC-MS/MS method provides a robust and sensitive approach for the quantification of 3-Chloromethcathinone (3-CMC) in complex biological matrices such as blood and urine. This application note details a validated method suitable for forensic toxicology, clinical research, and drug metabolism studies.

Introduction

This compound (3-CMC), also known as clophedrone, is a synthetic cathinone, a class of new psychoactive substances (NPS). Due to its increasing prevalence and potential for abuse, sensitive and selective analytical methods are required for its detection and quantification in biological specimens. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique offering high specificity and sensitivity for this purpose.[1] This document outlines a complete protocol for sample preparation, chromatographic separation, mass spectrometric detection, and method validation for the analysis of 3-CMC in whole blood and urine. The method is designed for researchers, scientists, and professionals in drug development and toxicology.

Experimental Protocols

Materials and Reagents

-

Standards: 3-CMC hydrochloride and 3-CMC-d4 hydrochloride (internal standard, IS) analytical standards.

-

Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), and water.

-

Reagents: Formic acid and ammonium (B1175870) acetate.

-

Biological Matrices: Drug-free human whole blood and urine for calibrators and quality controls (QCs).

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control (QC) Preparation

-

Stock Solutions: Prepare primary stock solutions of 3-CMC and 3-CMC-d4 (IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the 3-CMC stock solution to create working solutions for spiking into blank matrices.

-

Calibration Standards and QCs: Spike the appropriate working solutions into blank whole blood or urine to prepare calibration standards and QCs. A typical calibration curve range for blood is 5 to 2,500 ng/mL.[2]

Sample Preparation

Whole Blood: Protein Precipitation

-

Pipette 100 µL of whole blood sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 500 ng/mL 3-CMC-d4).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for injection.

Urine: Dilute-and-Shoot

-

Pipette 50 µL of urine sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 430 µL of the initial mobile phase as the diluent.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Method Validation

The method was validated according to established bioanalytical method validation guidelines, assessing for linearity, accuracy, precision, selectivity, limit of quantification, matrix effect, recovery, and stability.[3]

-

Selectivity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences.[2]

-

Linearity: Determined by analyzing calibration standards at multiple concentration levels and performing a linear regression analysis (weighted 1/x).

-

Accuracy and Precision: Evaluated by analyzing QC samples at low, medium, and high concentrations on three separate days (inter-day) with five replicates per run (intra-day).[2]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy (within ±20%) and precision (≤20% CV).[4]

-

Matrix Effect and Recovery: Evaluated by comparing the analyte response in post-extraction spiked samples to that of a pure solution (matrix effect) and by comparing the response in pre-extraction spiked samples to post-extraction spiked samples (recovery).[1]

-

Stability: 3-CMC is known to be unstable in biological matrices.[5] Stability was assessed under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -20°C and -80°C. Acidification of biological samples is recommended to improve stability.[5]

Diagrams and Visualizations

References

- 1. resolian.com [resolian.com]

- 2. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. cdn.who.int [cdn.who.int]

Application Note: Spectroscopic Analysis of 3-Chloromethcathinone for Structural Confirmation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance.[1] As with many designer drugs, the rapid identification and structural confirmation of 3-CMC in seized materials or for research purposes are crucial. This application note provides detailed protocols for the spectroscopic analysis of 3-CMC using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The presented data and methodologies are intended to serve as a comprehensive guide for the unambiguous structural confirmation of 3-CMC.

Chemical Structure:

-

IUPAC Name: 1-(3-chlorophenyl)-2-(methylamino)propan-1-one[2]

-

CAS Number: 1049677-59-9 (free base), 1607439-32-6 (HCl salt)[2]

-

Molecular Formula: C₁₀H₁₂ClNO[2]

-

Molar Mass: 197.66 g/mol (free base)[2]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (HCl salt) in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.75 | br s | 1H | NH |

| 9.25 | br s | 1H | NH |

| 8.10 - 7.70 | m | 4H | Aromatic CH |

| 5.22 | q | 1H | CH-CH₃ |

| 2.58 | s | 3H | N-CH₃ |

| 1.46 | d | 3H | CH-CH₃ |

Data sourced from SWGDRUG Monograph.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~138 | Aromatic C-Cl |

| ~134 | Aromatic C |

| ~131 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~59 | CH-NH |

| ~30 | N-CH₃ |

| ~16 | CH-CH₃ |

Note: Experimentally determined ¹³C NMR data for 3-CMC is not widely available in the public domain. The assignments are predicted based on typical chemical shifts for similar structures.[3]

Table 3: GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Assignment |

| 58 | High | [C₃H₈N]⁺ |

| 111 | Medium | [C₆H₄Cl]⁺ |

| 139 | Medium | [C₇H₄ClO]⁺ |

| 166 | Low | [M-C₂H₅N]⁺ |

| 182 | Low | [M-CH₃]⁺ |

| 197 | Low (or absent) | [M]⁺ (Molecular Ion) |

Data represents the electron ionization (EI) mass spectrum.[2]

Table 4: FT-IR Spectroscopic Data for this compound (HCl salt)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-2700 | Broad, Strong | N-H stretch (amine salt) |

| ~1690 | Strong | C=O stretch (ketone) |

| ~1590, 1470, 1420 | Medium-Strong | C=C stretch (aromatic) |

| ~1220 | Medium | C-N stretch |

| ~880, 790, 700 | Strong | C-H bend (aromatic, meta-substitution) |

| ~740 | Strong | C-Cl stretch |

Note: The provided data is interpreted from the spectrum available in the SWGDRUG monograph and typical infrared absorption frequencies.[2]

Table 5: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| Not Determined | Methanol (B129727) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 3-CMC, confirming the presence and connectivity of protons and carbons.

Instrumentation: 400 MHz NMR Spectrometer

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound HCl.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard 90° pulse.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay: 5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the spectrum using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shift, multiplicity, and integration.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate 3-CMC from any potential impurities and obtain its characteristic mass spectrum for identification and structural confirmation.

Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector (or equivalent).

Protocol:

-

Sample Preparation:

-

Prepare a solution of 3-CMC at a concentration of approximately 1-2 mg/mL in chloroform. For the HCl salt, a base extraction into an organic solvent is recommended.

-

-

GC Conditions:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Injector Temperature: 280 °C.

-

Injection Mode: Split (e.g., 25:1 ratio), 1 µL injection volume.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 12 °C/min to 280 °C.

-

Final hold: 9 minutes at 280 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 30-550 amu.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to 3-CMC in the total ion chromatogram.

-

Analyze the mass spectrum of the peak and compare the fragmentation pattern with the data in Table 3 and reference spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the 3-CMC molecule.

Instrumentation: FT-IR spectrometer with a diamond attenuated total reflectance (ATR) attachment.

Protocol:

-

Sample Preparation:

-

Place a small amount of the solid this compound HCl powder directly onto the diamond ATR crystal.

-

-

FT-IR Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Collect a background spectrum of the clean ATR crystal before analyzing the sample.

-

-

Data Analysis:

-

Obtain the absorbance spectrum of the sample.

-

Identify and assign the characteristic absorption bands corresponding to the functional groups of 3-CMC (e.g., C=O, N-H, C=C aromatic, C-Cl).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of 3-CMC.

Instrumentation: UV-Vis Spectrophotometer.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of 3-CMC in a suitable UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

-

UV-Vis Acquisition:

-

Scan Range: 200-400 nm.

-

Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample solution.

-

Record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualizations

Caption: Experimental workflow for the structural confirmation of 3-CMC.

Caption: Chemical structure of this compound (3-CMC).

Conclusion

The combination of NMR, GC-MS, and FT-IR spectroscopy provides a robust and reliable means for the structural confirmation of this compound. While UV-Vis spectroscopy can offer complementary information, its utility for definitive identification is limited. The protocols and data presented in this application note serve as a valuable resource for forensic laboratories, research institutions, and professionals involved in the analysis of novel psychoactive substances.

References

Application Notes and Protocols for the Chromatographic Separation of 3-Chloromethcathinone and Its Isomers

Introduction

3-Chloromethcathinone (3-CMC) is a synthetic cathinone (B1664624) that has emerged as a new psychoactive substance (NPS). It shares a close structural resemblance to its positional isomers, 2-chloromethcathinone (2-CMC) and 4-chloromethcathinone (4-CMC). Due to their identical mass spectra and similar chromatographic behavior, the differentiation of these isomers presents a significant analytical challenge in forensic and clinical toxicology.[1] The development of robust and specific analytical methods is crucial for the unambiguous identification and quantification of 3-CMC in the presence of its isomers, as minor structural differences can lead to variations in pharmacological and toxicological effects.[2]

This document provides detailed application notes and protocols for the chromatographic separation of 3-CMC from its positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chromatographic Separation Strategies

The successful separation of 3-CMC from its isomers relies on exploiting subtle differences in their physicochemical properties. While generic chromatographic methods may fail to provide adequate resolution, specialized techniques and optimized conditions can achieve baseline separation.

Key considerations for method development include:

-

Choice of Stationary Phase: The selection of the chromatographic column is critical. For LC, stationary phases with alternative selectivities, such as biphenyl (B1667301) phases, can offer enhanced resolution of aromatic positional isomers compared to traditional C18 columns.[2][3] For GC, polar stationary phases can improve the separation of underivatized isomers.[4]

-

Mobile Phase/Carrier Gas Optimization: Fine-tuning the mobile phase composition and gradient in LC, or the temperature program and carrier gas flow rate in GC, can significantly impact selectivity and resolution.

-

Derivatization: For GC-MS analysis, derivatization of the amine group can improve chromatographic peak shape and thermal stability, and in some cases, enhance the separation of isomers.[1][5]

-

Chiral Separation: 3-CMC possesses a chiral center, existing as two enantiomers. Chiral chromatography can be employed for the separation of these stereoisomers.[1][6][7]

Experimental Workflow for Isomer Analysis

Caption: General experimental workflow for the analysis of 3-CMC and its isomers.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Generic GC-MS methods may not be sufficient to distinguish 3-CMC from its 2- and 4-chloro isomers due to very close retention times and identical mass spectra.[1] However, specific methods and derivatization can achieve separation.

Method 1A: Underivatized Analysis

This method is suitable for the general identification of 3-CMC but may not resolve it from its positional isomers without a highly specific column and optimized conditions.

Sample Preparation:

-

Dissolve 1-2 mg of the sample in 1 mL of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

For seized materials, perform an extraction. For example, dissolve 10 mg of homogenized sample in 1 mL of 0.5 M NaOH and extract with 1 mL of ethyl acetate (B1210297).[8]

Instrumentation:

-

Gas Chromatograph: Agilent Gas Chromatograph (or equivalent)

-

Mass Spectrometer: Mass Selective Detector

-

Column: HP-5 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min[9]

GC-MS Conditions:

| Parameter | Value |

| Injector Temperature | 280°C[9] |

| Injection Volume | 1 µL |

| Split Ratio | 25:1[9] |

| Oven Program | Initial 100°C for 1 min, ramp to 280°C at 12°C/min, hold for 9 min[9] |

| Transfer Line Temp | 280°C[9] |

| Ion Source Temp | 230°C[9] |

| Quadrupole Temp | 150°C |

| Mass Scan Range | 30-550 amu[9] |

Method 1B: Analysis with Derivatization

Derivatization can improve the chromatographic separation of positional isomers.[5]

Derivatization Procedure (Example with TFAA):

-

Evaporate the solvent from the prepared sample extract under a gentle stream of nitrogen.

-

Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).

-

Vortex the mixture and heat at 70°C for 20 minutes.

-

Evaporate the solvent and derivatizing agent under nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

Instrumentation and Conditions:

Use the same GC-MS instrumentation and similar conditions as in Method 1A, adjusting the temperature program as necessary to ensure optimal separation of the derivatized products.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the separation and sensitive detection of 3-CMC and its isomers. The use of a biphenyl stationary phase is particularly effective.

Method 2A: Isocratic Separation of Positional Isomers

This method is designed for the rapid and efficient separation of synthetic cathinone isomers.

Sample Preparation:

-

Prepare a standard solution of 100 ng/mL in the initial mobile phase composition.

-

For biological samples, a protein precipitation or solid-phase extraction (SPE) is recommended.

Instrumentation:

-

Liquid Chromatograph: UHPLC or HPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Column: Raptor Biphenyl (50 mm x 2.1 mm, 2.7 µm) or equivalent[2]

LC-MS/MS Conditions:

| Parameter | Value |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[2] |

| Gradient | Isocratic at a suitable %B (e.g., 26% B for α-PHP/α-PiHP separation)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30°C[2] |

| Injection Volume | 3 µL[2] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical for CMC isomers):

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 2-CMC | 198.1 | To be determined | To be determined |

| 3-CMC | 198.1 | To be determined | To be determined |

| 4-CMC | 198.1 | To be determined | To be determined |

Note: Specific product ions need to be determined by infusing individual standards.

Method 2B: Chiral Separation of Enantiomers

This method allows for the simultaneous separation of positional isomers and the enantiomers of each isomer.

Instrumentation:

-

Liquid Chromatograph: HPLC system

-

Mass Spectrometer: Tandem mass spectrometer

-

Column: Lux® AMP chiral column or similar amylose-based chiral stationary phase[6]

LC-MS/MS Conditions:

A recently developed method for the simultaneous chemo- and enantioseparation of 2-, 3-, and 4-chloromethcathinones by HPLC-MS/MS provides a fast and reliable identification of these isomers in biological samples.[6][7] While specific parameters from this proprietary method are not fully detailed, the approach highlights the utility of chiral columns for comprehensive isomer separation.

Quantitative Data Summary

The following table summarizes chromatographic data for cathinone isomers from various studies. Note that direct comparison is challenging due to differing experimental conditions.

| Analyte | Technique | Column | Retention Time (min) | Reference |

| 3-CMC | GC-MS | HP-5 MS (30m x 0.25mm x 0.25µm) | 7.066 | [9] |

| 2-MMC | LC-MS/MS | Raptor Biphenyl | 5.95 | [3] |

| 3-MMC | LC-MS/MS | Raptor Biphenyl | 6.25 | [3] |

| 4-MMC | LC-MS/MS | Raptor Biphenyl | 6.76 | [3] |

| 2-MEC | LC-MS/MS | Raptor Biphenyl | 7.99 | [3] |

| 3-MEC | LC-MS/MS | Raptor Biphenyl | 8.38 | [3] |

| 4-MEC | LC-MS/MS | Raptor Biphenyl | 8.71 | [3] |

Logical Relationship Diagram for Isomer Separation

Caption: Logical relationships in separating 3-CMC from its isomers.

Conclusion

The separation of this compound from its positional isomers is a critical task in forensic and toxicological analysis. While challenging, the use of specialized chromatographic techniques, particularly LC-MS/MS with alternative stationary phases like biphenyl columns, and GC-MS with derivatization, can achieve the necessary resolution for unambiguous identification and quantification. The protocols and data presented here provide a comprehensive guide for researchers and analysts working with these compounds. The continuous development of new analytical methods, such as the simultaneous chemo- and enantioselective separation by HPLC-MS/MS, further enhances the capabilities of laboratories to tackle the complexities of emerging psychoactive substances.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Are you struggling to separate synthetic cathinone isomers? Click here! [restek.com]

- 3. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]

- 4. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.uva.nl [pure.uva.nl]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous chemo- and enantio-separation of 2-, 3- and 4-chloro-methcatinones by high-performance liquid chromatography-tandem mass spectrometry and its application to oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. swgdrug.org [swgdrug.org]

In Vivo Research Protocols for Studying the Effects of 3-Chloromethcathinone in Animal Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for in vivo research on the effects of 3-Chloromethcathinone (3-CMC), a synthetic cathinone. The protocols outlined below are designed for use in animal models and are intended to guide researchers in pharmacology, toxicology, and drug development in assessing the behavioral, physiological, pharmacokinetic, and neurotoxic effects of this substance.

Animal Models and Drug Administration

Animal Models

The most commonly used animal models for studying the in vivo effects of 3-CMC are mice. Specific strains that have been used include CD-1 and C57BL/6J mice.[1][2] When reporting findings, it is crucial to specify the species, strain, sex, age, and weight of the animals used, as these factors can influence experimental outcomes.

Drug Preparation and Administration

This compound hydrochloride is typically dissolved in a sterile 0.9% saline solution. The administration is most commonly performed via intraperitoneal (i.p.) injection.[1] The volume of injection should be adjusted based on the animal's body weight.

Behavioral Studies

Spontaneous Locomotor Activity

This protocol is designed to assess the stimulant effects of 3-CMC on the spontaneous movement of mice.

Protocol:

-

Habituation: Individually house the mice in the experimental cages for at least 60 minutes before the experiment to allow for acclimatization to the new environment.

-